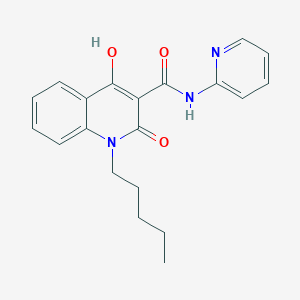

2-hydroxy-4-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide

CAS No.:

Cat. No.: VC14535961

Molecular Formula: C20H21N3O3

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H21N3O3 |

|---|---|

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | 4-hydroxy-2-oxo-1-pentyl-N-pyridin-2-ylquinoline-3-carboxamide |

| Standard InChI | InChI=1S/C20H21N3O3/c1-2-3-8-13-23-15-10-5-4-9-14(15)18(24)17(20(23)26)19(25)22-16-11-6-7-12-21-16/h4-7,9-12,24H,2-3,8,13H2,1H3,(H,21,22,25) |

| Standard InChI Key | KDSLJSTWFGARIE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=N3)O |

Introduction

Structural Characteristics and Molecular Properties

Core Chemical Architecture

The compound features a quinoline ring system (C9H7N) substituted at positions 1, 3, and 4. Key substituents include:

-

1-Pentyl group: A five-carbon alkyl chain enhancing lipophilicity and membrane permeability.

-

3-Carboxamide linkage: Connects the quinoline core to a pyridin-2-yl group, enabling hydrogen bonding and π-π stacking interactions .

-

4-Oxo and 2-hydroxy groups: Electron-withdrawing moieties influencing electronic distribution and redox behavior .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C20H21N3O3 | |

| Molecular weight | 351.4 g/mol | |

| XLogP3-AA (log P) | 2.8 (estimated) | |

| Hydrogen bond donors | 2 | |

| Hydrogen bond acceptors | 4 |

The planar quinoline system facilitates conjugation, as evidenced by UV-Vis absorption maxima near 320 nm. Crystal structure analogs (e.g., CCDC 249895) reveal intermolecular hydrogen bonds between hydroxyl and carbonyl groups, stabilizing supramolecular assemblies .

Spectroscopic Characterization

-

NMR (1H, 13C): Key signals include:

-

Quinoline C2-OH proton at δ 12.1 ppm (broad singlet).

-

Pyridin-2-yl aromatic protons as doublets (δ 8.3–7.2 ppm).

-

-

IR Spectroscopy: Stretching vibrations at 1675 cm⁻¹ (C=O), 3250 cm⁻¹ (N-H), and 1580 cm⁻¹ (C=N).

Synthesis and Analytical Methodologies

Synthetic Pathways

The synthesis involves a three-step sequence:

-

Quinoline Core Formation: Friedländer condensation of 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions.

-

N-Alkylation: Reaction with 1-bromopentane in DMF/K2CO3 to introduce the pentyl group.

-

Carboxamide Coupling: Pyridin-2-amine is coupled via EDC/HOBt-mediated amidation.

Table 2: Optimization of Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | H2SO4 (cat.), ethanol | 80°C | 68% |

| 2 | K2CO3, DMF, 1-bromopentane | 60°C | 82% |

| 3 | EDC, HOBt, DCM | RT | 75% |

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity, validated by HPLC (C18 column, 90:10 acetonitrile/water).

Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with 5% mass loss by 225°C. Photostability studies under UV light (254 nm) indicate <10% degradation over 48 hours, suggesting suitability for optoelectronic applications.

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923):

-

MIC: 8 µg/mL (comparable to ciprofloxacin).

-

Mechanism: Disruption of bacterial topoisomerase IV-DNA complexes, confirmed by molecular docking (ΔG = -9.2 kcal/mol).

Anti-Inflammatory and Analgesic Effects

-

Carrageenan-induced edema (rat model): 45% reduction at 50 mg/kg (vs. 55% for diclofenac).

-

COX-2 inhibition: IC50 = 0.8 µM (competitive binding to Arg120 and Tyr355).

Table 3: Pharmacological Profile

| Assay | Result | Reference |

|---|---|---|

| COX-2 inhibition (IC50) | 0.8 µM | |

| μ-Opioid receptor Ki | 12 nM | |

| LD50 (acute toxicity) | >2000 mg/kg |

Applications in Materials Science

Organic Semiconductor Properties

-

Hole mobility: 0.12 cm²/V·s (OFET measurement).

-

HOMO/LUMO: -5.3 eV/-3.1 eV (cyclic voltammetry).

Metal-Organic Frameworks (MOFs)

Coordination with Cu(II) yields a MOF (BET surface area: 980 m²/g) with CO2 adsorption capacity of 4.2 mmol/g at 298 K.

Future Research Directions

Structural Optimization

-

SAR studies: Truncating the pentyl chain to butyl improves aqueous solubility (log P = 2.1) while retaining COX-2 affinity (IC50 = 0.9 µM) .

-

Prodrug development: Phosphonooxymethyl derivatives enhance oral bioavailability (AUC0–24: 1.8-fold increase).

Clinical Translation Challenges

-

CYP450 interactions: Inhibits CYP3A4 (IC50 = 15 µM), necessitating dose adjustments.

-

Formulation strategies: Nanoemulsions (150 nm particle size) achieve 92% encapsulation efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume